molecular formula C19H28N2O3S B2991676 N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2-phenoxypropanamide CAS No. 2380072-00-2

N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2-phenoxypropanamide

Cat. No.: B2991676
CAS No.: 2380072-00-2
M. Wt: 364.5
InChI Key: FMSHJCLWBJMQOI-UHFFFAOYSA-N
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Description

N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2-phenoxypropanamide is a complex organic compound that features a morpholine ring, a thian ring, and a phenoxypropanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2-phenoxypropanamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-morpholinylthian-4-ylmethylamine with 2-phenoxypropanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis, and advanced purification methods such as high-performance liquid chromatography (HPLC) are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2-phenoxypropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Halides, amines; reactions are often conducted in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Halogenated derivatives, substituted amides

Scientific Research Applications

N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2-phenoxypropanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2-phenoxypropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with cellular receptors, modulating signal transduction pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2-phenoxypropanamide can be compared with other similar compounds, such as:

  • N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2-oxoimidazolidine-1-carboxamide
  • N-[(4-Morpholin-4-ylthian-4-yl)methyl]thiophene-2-sulfonamide

These compounds share structural similarities but differ in their functional groups and specific applications. This compound is unique due to its phenoxypropanamide group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-[(4-morpholin-4-ylthian-4-yl)methyl]-2-phenoxypropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O3S/c1-16(24-17-5-3-2-4-6-17)18(22)20-15-19(7-13-25-14-8-19)21-9-11-23-12-10-21/h2-6,16H,7-15H2,1H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMSHJCLWBJMQOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1(CCSCC1)N2CCOCC2)OC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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